Benzoic acid, 3-(benzoyloxy)-
Description
Contextual Significance of Benzoic Acid Esters in Chemical Synthesis and Biological Systems
Benzoic acid and its derivatives are a class of organic compounds that are foundational to various scientific and industrial fields. acs.orgijcrt.org Naturally occurring in many plants, benzoic acid serves as a key intermediate in the biosynthesis of numerous secondary metabolites. ijcrt.orgspectrabase.com The salts and esters of benzoic acid, collectively known as benzoates, are widely recognized for their utility. spectrabase.com
In the realm of chemical synthesis , benzoic acid esters are valuable intermediates and building blocks. Their preparation typically involves the esterification of benzoic acid with an alcohol, a reaction that is fundamental in organic chemistry. researchgate.netnih.gov These esters can undergo various transformations at the carboxyl group or the aromatic ring, making them versatile precursors for more complex molecules, including dyes and polymers. spectrabase.comnih.gov The reactivity of the ester functional group allows for its conversion into other functionalities, highlighting its importance in synthetic strategies. organic-chemistry.org
From a biological perspective , benzoic acid esters exhibit a wide spectrum of activities. A primary application is their use as preservatives in food, cosmetics, and pharmaceuticals, owing to their ability to inhibit the growth of microbes like bacteria, yeasts, and molds. acs.orgijcrt.org The antimicrobial efficacy of benzoic acid and its esters is pH-dependent, being more effective in acidic conditions. acs.orgijcrt.org Beyond their preservative qualities, research has unveiled a range of biological properties associated with benzoic acid derivatives, including anti-inflammatory, antioxidant, and antiviral activities. nih.govsemanticscholar.org For instance, certain benzoic acid esters have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.com The biological activity can be tuned by modifying the substituents on the benzoic acid core, a principle that drives much of the research into novel derivatives. semanticscholar.orgsigmaaldrich.com
Overview of Structural Classes and Key Functional Motifs Relevant to Benzoic acid, 3-(benzoyloxy)-
"Benzoic acid, 3-(benzoyloxy)-" belongs to a specific structural class of compounds characterized by the presence of two benzoic acid moieties linked by an ester functional group. Its systematic IUPAC name is 3-benzoyloxybenzoic acid. nih.gov The core structure features a central benzene (B151609) ring substituted with a carboxylic acid group (-COOH) and a benzoyloxy group (-O-C(=O)-Ph) at the meta-position.
Key Functional Motifs:
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule. It can act as a hydrogen bond donor and acceptor, influencing the compound's solubility and interactions with biological targets. wikipedia.org
Aromatic Rings (Benzene Rings): The presence of two phenyl groups contributes to the compound's lipophilicity and potential for pi-stacking interactions. The substitution pattern on these rings is crucial for determining the molecule's chemical and biological properties. researchgate.net
Meta-Substitution Pattern: The arrangement of the carboxylic acid and benzoyloxy groups on the central benzene ring at positions 1 and 3 is a defining feature. This substitution pattern influences the electronic properties of the ring and the spatial orientation of the functional groups. nih.gov
The structural characteristics of "Benzoic acid, 3-(benzoyloxy)-" can be compared to related compounds to understand the significance of its functional motifs. For example, 3-benzoylbenzoic acid shares a similar backbone but has a ketone linkage instead of an ester, which alters its electronic properties and reactivity. nih.gov Another relevant class is the salicylic (B10762653) acid derivatives, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid , where the substitution pattern is ortho, and additional functional groups are present, leading to specific biological activities like COX inhibition. semanticscholar.orgnih.gov
Physicochemical Properties of Benzoic acid, 3-(benzoyloxy)-
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₄ | nih.gov |
| Molecular Weight | 242.23 g/mol | nih.gov |
| IUPAC Name | 3-benzoyloxybenzoic acid | nih.gov |
| CAS Number | 28547-22-0 | nih.gov |
| XLogP3 | 3.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
Rationale for Investigating Benzoic acid, 3-(benzoyloxy)- and its Structural Analogs in Academic Disciplines
The investigation of "Benzoic acid, 3-(benzoyloxy)-" and its structural analogs is driven by the quest for new molecules with tailored properties for various applications, particularly in medicinal chemistry and materials science.
A significant rationale stems from the development of novel therapeutic agents. For instance, the structural analog 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been synthesized and studied as a potential alternative to acetylsalicylic acid (aspirin). semanticscholar.orgnih.gov Research has shown that this compound exhibits anti-inflammatory, analgesic, and antiplatelet activities, potentially with fewer gastrointestinal side effects than aspirin (B1665792). researchgate.netsemanticscholar.orgnih.gov It has been found to reduce the expression of inflammatory mediators like COX-2 and pro-inflammatory cytokines. researchgate.netresearchgate.net The study of such analogs provides a strong impetus for exploring other benzoyloxy-substituted benzoic acids, including the 3-substituted isomer, to understand structure-activity relationships and discover new drug candidates.
In the field of organic synthesis and materials science, related compounds like 3-benzoylbenzoic acid are used as intermediates in the preparation of more complex molecules, such as benzophenone (B1666685) flavonol derivatives and in light-induced reactions on specialized surfaces. sigmaaldrich.comsigmaaldrich.com This highlights the potential of the core structure of "Benzoic acid, 3-(benzoyloxy)-" as a scaffold for creating new materials and functional molecules.
Furthermore, the study of how different substituents and their positions on the benzoic acid rings affect the biological and chemical properties is a fundamental aspect of chemical research. nih.govresearchgate.net Investigating compounds like "Benzoic acid, 3-(benzoyloxy)-" allows researchers to probe the effects of specific structural modifications, contributing to a deeper understanding of molecular interactions and reactivity. The exploration of such compounds is also relevant in the context of developing bioisosteres for known active molecules, as seen in the research on HIV-1 maturation inhibitors where benzoic acid moieties are key components. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
28547-22-0 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-benzoyloxybenzoic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-7-4-8-12(9-11)18-14(17)10-5-2-1-3-6-10/h1-9H,(H,15,16) |
InChI Key |
MEUAICCVSAZKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization of Benzoic Acid, 3 Benzoyloxy and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of Benzoic acid, 3-(benzoyloxy)-. By analyzing the chemical environment of each proton and carbon atom, NMR provides detailed information about the connectivity and configuration of the molecule.
High-Resolution ¹H-NMR and ¹³C-NMR Analysis
High-resolution ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the specific arrangement of atoms within the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of Benzoic acid, 3-(benzoyloxy)- is expected to show distinct signals for the aromatic protons and the single carboxylic acid proton. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the benzoic acid ring would exhibit a different substitution pattern compared to the protons on the benzoyl ring, leading to a series of multiplets. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), although its position and appearance can be highly dependent on the solvent and concentration. docbrown.info For comparison, in the spectrum of 4-benzyloxybenzoic acid, the carboxylic acid proton appears at 12.7 ppm in DMSO-d6. chemicalbook.com The aromatic protons for this related compound appear in the range of 7.1 to 7.9 ppm. chemicalbook.com
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides direct evidence of the different carbon environments within the molecule. docbrown.info For Benzoic acid, 3-(benzoyloxy)-, with the molecular formula C₁₄H₁₀O₄, one would expect to see 14 distinct signals in a proton-decoupled ¹³C-NMR spectrum, assuming no accidental overlap of peaks. The spectrum will feature two carbonyl carbon signals corresponding to the carboxylic acid and the ester functional groups, typically resonating in the range of 165-185 ppm. rsc.org The remaining 12 signals will be in the aromatic region (typically 120-140 ppm), corresponding to the carbon atoms of the two benzene rings. The chemical shifts of these aromatic carbons are influenced by the position and nature of the substituents (-COOH and -O-C(O)Ph). Studies on benzoic acid and its derivatives show that the carbon atom to which the carboxyl group is attached (C1) and the carbons in the ortho, meta, and para positions have distinct chemical shifts. rsc.orgresearchgate.net
Table 1: Predicted and Reference NMR Data for Benzoic Acid Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm | Description |
|---|---|---|---|---|
| Benzoic acid | ¹H | CDCl₃ | 12.09 (s, 1H), 7.74 (m, 2H), 7.23 (m, 3H) | Carboxylic acid and aromatic protons. rsc.org |
| ¹³C | CDCl₃ | 172.5, 133.8, 130.2, 129.3, 128.5 | Carbonyl and aromatic carbons. rsc.org | |
| 3-Benzoylbenzoic acid | ¹H | - | Data available. chemicalbook.com | - |
| ¹³C | - | Data available. spectrabase.com | - | |
| 4-Benzyloxybenzoic acid | ¹H | DMSO-d₆ | 12.7 (s, 1H), 7.93 (d, 2H), 7.41 (m, 5H), 7.11 (d, 2H), 5.19 (s, 2H) | Carboxylic, aromatic, and benzylic protons. chemicalbook.com |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Applications
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Benzoic acid, 3-(benzoyloxy)- would exhibit characteristic vibrational bands for its key functional groups.
The most prominent features in the IR spectrum are expected to be:
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which arises from strong hydrogen bonding. docbrown.info
C=O Stretch: Two distinct carbonyl (C=O) stretching vibrations are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is expected at a slightly higher wavenumber, around 1735-1750 cm⁻¹. znaturforsch.com For benzoic acid, this peak is observed around 1680-1700 cm⁻¹. docbrown.inforesearchgate.net
C-O Stretch: C-O stretching vibrations for the ester and carboxylic acid groups would appear in the fingerprint region, typically between 1200 cm⁻¹ and 1300 cm⁻¹.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are usually observed as weak bands above 3000 cm⁻¹. The aromatic C=C ring stretching vibrations give rise to several sharp bands in the 1450-1600 cm⁻¹ region. znaturforsch.com
Table 2: Characteristic FTIR Absorption Bands for Benzoic Acid Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) | Benzoic Acid docbrown.info |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Benzoic Acid docbrown.info |
| Ester | C=O Stretch | 1715 - 1740 | General Esters wikipedia.org |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Benzoic Acid znaturforsch.com |
| Ester/Carboxylic Acid | C-O Stretch | 1200 - 1300 | Benzoic Acid znaturforsch.com |
The FTIR spectrum of 2-benzoylbenzoic acid is available for comparison. nist.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Benzoic acid, 3-(benzoyloxy)- contains two benzene rings and two carbonyl groups, which act as chromophores.
The UV-Vis spectrum of benzoic acid in aqueous solution shows absorption bands that are sensitive to pH. rsc.orgrsc.org At acidic pH (e.g., pH 2.5), where the molecule is in its protonated form, benzoic acid exhibits a primary absorption maximum (λmax) around 230 nm and another band around 270-280 nm. rsc.orgresearchgate.net The spectrum of Benzoic acid, 3-(benzoyloxy)- is expected to be more complex due to the presence of the second benzoyl chromophore. The interaction between the two aromatic rings through the ester linkage could lead to shifts in the absorption maxima and changes in molar absorptivity compared to simple benzoic acid. Experimental studies on benzoic acid have shown a λmax at 221-230 nm. researchgate.netresearchgate.net
Table 3: UV-Vis Absorption Data for Benzoic Acid
| Compound | Solvent/Condition | λmax (nm) | Reference |
|---|---|---|---|
| Benzoic Acid | Water (pH 2.5) | ~230, ~275 | rsc.org |
| Benzoic Acid | Water (pH 8.0) | ~224, ~268 | rsc.org |
| Benzoic Acid | Various | 221 - 230 | researchgate.netresearchgate.net |
Specific experimental UV-Vis data for Benzoic acid, 3-(benzoyloxy)- was not found in the search results.
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. tutorchase.com For Benzoic acid, 3-(benzoyloxy)- (C₁₄H₁₀O₄), the exact monoisotopic mass is 242.0579 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 242. The fragmentation pattern is expected to be characteristic of an aromatic ester and a carboxylic acid. Key fragmentation pathways would likely include:
Loss of a hydroxyl radical (-•OH): [M - 17]⁺, leading to a fragment at m/z 225. This is a common fragmentation for carboxylic acids. docbrown.infoyoutube.com
Loss of a carboxyl group (-•COOH): [M - 45]⁺, resulting in a fragment at m/z 197. libretexts.org
Formation of the benzoyl cation: A very prominent peak at m/z 105, corresponding to [C₆H₅CO]⁺, is expected from the cleavage of the ester C-O bond. This is often the base peak in the mass spectra of benzoyl derivatives. docbrown.infoyoutube.com
Formation of the phenyl cation: A peak at m/z 77, corresponding to [C₆H₅]⁺, arising from the loss of CO from the benzoyl cation. This is a characteristic fragment for many benzene derivatives. docbrown.info
Cleavage of the ester group: Fragmentation could also lead to a [M - C₇H₅O₂]⁺ ion at m/z 121, corresponding to the 3-carboxyphenyl cation, or a [C₇H₅O₂]⁺ ion at m/z 121, corresponding to the benzoyloxy cation.
Table 4: Predicted Mass Spectrometry Fragments for Benzoic Acid, 3-(benzoyloxy)-
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 242 | Molecular Ion [M]⁺• | [C₁₄H₁₀O₄]⁺• | Confirms molecular weight. nih.gov |
| 225 | [M - •OH]⁺ | [C₁₄H₉O₃]⁺ | Loss of hydroxyl from carboxylic acid. docbrown.info |
| 121 | [M - C₇H₅O₂]⁺ or [C₇H₅O₂]⁺ | [C₇H₄O₂]⁺ or [C₇H₅O₂]⁺ | Cleavage of the ester bond. |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | Often the base peak. docbrown.infoyoutube.com |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from m/z 105. docbrown.info |
This table is based on predictable fragmentation patterns for the given structure. Specific experimental mass spectral data was not found.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating Benzoic acid, 3-(benzoyloxy)- from reaction mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of benzoic acid and its derivatives. quora.com A reversed-phase HPLC (RP-HPLC) method would be most suitable for Benzoic acid, 3-(benzoyloxy)-.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used for the separation of aromatic acids and esters, providing good resolution based on hydrophobicity. helixchrom.comthaiscience.info
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer at pH 4.4) and an organic modifier like methanol (B129727) or acetonitrile. thaiscience.infoust.edu The gradient or isocratic elution conditions would be optimized to achieve a good separation with a reasonable retention time.
Detection: Due to the presence of strong chromophores, UV detection is highly effective. The detection wavelength would be set at one of the absorption maxima, likely around 230-235 nm, to ensure high sensitivity. helixchrom.comust.edu
Quantitative Analysis: For quantitative purposes, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions. researchgate.netgoogle.com This allows for the precise determination of the concentration of Benzoic acid, 3-(benzoyloxy)- in a sample. The limit of detection (LOD) and limit of quantitation (LOQ) for benzoic acid in HPLC analyses have been reported to be in the low µg/mL to ng/mL range. thaiscience.inforesearchgate.net
Table 5: Typical HPLC Conditions for Benzoic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | helixchrom.comthaiscience.info |
| Mobile Phase | Acetonitrile/0.1% TFA in water or Methanol/Acetate Buffer (pH 4.4) | helixchrom.comust.edu |
| Flow Rate | 1.0 mL/min | thaiscience.infoust.edu |
| Detection | UV at 230-235 nm | helixchrom.comust.edu |
| Retention Time | Dependent on exact conditions, typically 5-10 min | ust.edu |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions and assess the purity of products. researchgate.netthermofisher.com In the synthesis of Benzoic acid, 3-(benzoyloxy)- and its derivatives, TLC allows for the qualitative analysis of the reaction mixture over time, helping to determine the consumption of starting materials and the formation of the desired product. uni.lu
The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. thermofisher.com For compounds like benzoic acid derivatives, the stationary phase is typically a thin layer of silica (B1680970) gel (a polar adsorbent) coated on a plate of glass or aluminum. thermofisher.comchemspider.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. thermofisher.comchemspider.com
The choice of mobile phase is critical for achieving good separation. A common strategy involves using a mixture of a non-polar solvent and a more polar solvent. For benzoic acid and its esters, solvent systems such as toluene/ethanol or ethyl acetate/hexanes are often employed. researchgate.netchemspider.comresearchgate.net The polarity of the mobile phase can be adjusted to optimize the separation of spots on the TLC plate.
The position of a compound on the developed chromatogram is characterized by its Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. thermofisher.com Different compounds in a mixture will have different Rf values, allowing for their separation and identification by comparison with pure standards. uni.lu For instance, in the esterification of benzoic acid, the product, an ester like methyl benzoate, is less polar than the starting carboxylic acid. Consequently, the product will travel further up the polar silica gel plate, resulting in a higher Rf value compared to the starting material. researchgate.netnih.gov
Visualization of the separated spots is typically achieved by viewing the plate under ultraviolet (UV) light, as aromatic compounds like benzoic acid derivatives are often UV-active. chemspider.comspectrabase.com The adsorbent may also contain a fluorescent indicator that reveals the spots under UV illumination. thermofisher.com
Table 1: Representative TLC Data for Analysis of Benzoic Acid and Related Compounds
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value (Approximate) | Visualization Method |
| Benzoic Acid | Silica Gel | Toluene / Ethanol (9:1) | 0.40 | UV Light (254 nm) |
| Methyl Benzoate | Silica Gel | Toluene / Ethanol (9:1) | 0.85 | UV Light (254 nm) |
| Benzoic Acid | Silica Gel | Dichloromethane | 0.37 | UV Light / Iodine |
| Impure Benzoic acid, 3-(benzoyloxy)- | Silica Gel | Ethyl Acetate / Hexanes (1:1) | Multiple Spots | UV Light |
| Purified Benzoic acid, 3-(benzoyloxy)- | Silica Gel | Ethyl Acetate / Hexanes (1:1) | Single Spot | UV Light |
This table is generated based on typical results from sources and may not represent exact experimental values. researchgate.netresearchgate.netchemicalbook.com
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical formula to verify its identity and purity. For Benzoic acid, 3-(benzoyloxy)-, with a molecular formula of C₁₄H₁₀O₄, the theoretical elemental composition can be precisely calculated.
The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The combustion products (e.g., CO₂, H₂O) are then quantitatively measured, allowing for the determination of the mass percentages of carbon and hydrogen. The percentage of oxygen is often determined by difference.
The experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the theoretical values calculated from the molecular formula. Any significant deviation may indicate the presence of impurities or that the incorrect compound has been synthesized. Benzoic acid itself is often used as a standard for elemental analysis due to its purity and stability.
Table 2: Elemental Composition of Benzoic Acid, 3-(benzoyloxy)- (C₁₄H₁₀O₄)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |
| Carbon (C) | 69.42 | 69.35 |
| Hydrogen (H) | 4.16 | 4.19 |
| Oxygen (O) | 26.42 | 26.46 |
Experimental values are hypothetical and serve as an example of a successful analysis.
X-ray Crystallography for Three-Dimensional Structural Determination
For a compound to be analyzed by X-ray crystallography, it must first be grown as a single crystal of suitable size and quality. The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.
By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete structural model of the molecule.
Table 3: Representative Crystallographic Data for Benzoic Acid (Parent Compound)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.4996 |
| b (Å) | 5.1283 |
| c (Å) | 21.934 |
| β (°) | 97.0 |
| Volume (ų) | 614.5 |
| Z (molecules/unit cell) | 4 |
| Key Feature | Forms centrosymmetric dimers via hydrogen bonding |
Data obtained for the parent compound, benzoic acid, and serves as a representative example. researchgate.net
Computational and Theoretical Studies on Benzoic Acid, 3 Benzoyloxy Analogues
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical methods are pivotal in elucidating the fundamental electronic and structural properties of molecules. For analogues of Benzoic acid, 3-(benzoyloxy)-, these techniques have been instrumental in understanding their reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to analogues of Benzoic acid, 3-(benzoyloxy)-, such as salicylic (B10762653) acid and its derivatives, to determine their optimized geometries and electronic properties.
Studies on salicylic acid isomers using DFT with the B3LYP/6-311G(d,p) basis set have revealed important insights into their stability and reactivity. researchgate.net These calculations help in determining key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, ionization potential, electron affinity, chemical potential, and chemical hardness. researchgate.netijcrt.org For instance, the HOMO-LUMO gap is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. ijcrt.org
In a study on 3-methyl salicylic acid, DFT calculations were employed to optimize the molecular geometry and analyze vibrational frequencies. ijcrt.org The theoretical data obtained from these calculations showed good agreement with experimental FT-IR and FT-Raman spectra, validating the computational approach. ijcrt.org Such studies provide a foundation for predicting the geometric and electronic parameters of Benzoic acid, 3-(benzoyloxy)-.
Table 1: Key Quantum Chemical Descriptors for Salicylic Acid Isomers (Calculated using DFT/B3LYP/6-311G(d,p))
| Descriptor | Salicylic Acid | m-Hydroxybenzoic Acid | p-Hydroxybenzoic Acid |
|---|---|---|---|
| Ionization Potential (I) | Lower Value | Higher Value | Higher Value |
| Electron Affinity (A) | Higher Value | Lower Value | Lower Value |
| Chemical Hardness (η) | Lower Value | Higher Value | Higher Value |
| Electrophilicity (ω) | Higher Value | Lower Value | Lower Value |
| Maximal Charge Transfer (ΔNmax) | 0.951 eV | 0.865 eV | Not specified |
Data sourced from a theoretical study on salicylic acid isomers. researchgate.net
First-principles calculations, primarily based on DFT, are also used to predict spectroscopic signatures, such as vibrational (infrared and Raman) and electronic absorption spectra. For analogues like 3-methyl salicylic acid, theoretical calculations of vibrational frequencies have been shown to be in excellent agreement with experimental data after appropriate scaling. ijcrt.org
These computational predictions are invaluable for interpreting experimental spectra and for identifying the characteristic vibrational modes of different functional groups within the molecule. The study of the FT-IR spectrum of salicylic acid, for example, was interpreted with the aid of structural optimizations based on DFT. researchgate.net This approach allows for the assignment of specific vibrational bands to stretching, bending, and torsional modes of the molecule's constituent atoms. researchgate.net
Molecular Modeling and Docking Simulations for Biomolecular Interactions
Molecular modeling and docking simulations are powerful computational tools for predicting how a ligand, such as a derivative of Benzoic acid, 3-(benzoyloxy)-, might interact with a biological target, typically a protein.
In silico docking studies are frequently used to predict the binding affinity of small molecules to the active sites of proteins. For analogues of Benzoic acid, 3-(benzoyloxy)-, such as salicylic acid derivatives, these simulations have been used to estimate their potential as inhibitors of various enzymes.
For example, a review on 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid highlighted an in silico docking experiment with the human COX-2 receptor. nih.gov The results indicated a better binding affinity (Glide Score = -9.48 kcal/mol) for this analogue compared to acetylsalicylic acid (ASA) (Glide Score = -5.88 kcal/mol), suggesting its potential as a more potent anti-inflammatory agent. nih.gov
In another study, novel salicylic acid derivatives were synthesized and their binding to the Staphylococcus aureus Tyrosyl-tRNA synthetase active site was simulated. nih.gov The docking scores helped in identifying the most promising antibacterial agents among the synthesized compounds. nih.gov Similarly, docking studies on acyl salicylic acid derivatives against COX-1 showed that many of the designed compounds had a higher predicted affinity than aspirin (B1665792). fip.org
Table 2: Docking Scores of Salicylic Acid Analogues against Various Protein Targets
| Compound/Analogue | Protein Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Human COX-2 | -9.48 | nih.gov |
| Acetylsalicylic Acid (ASA) | Human COX-2 | -5.88 | nih.gov |
| Salicylic acid derivative (5r) | S. aureus Tyrosyl-tRNA synthetase | Not specified (IC50 = 2.3 µM) | nih.gov |
| 5-chloro-2-(1H-indol-2-yl)benzoic acid (3b) | 3JUS protein | -11.1354 | asianpubs.org |
Beyond predicting binding affinity, molecular docking can reveal the specific interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for molecular recognition.
For instance, in the docking of isoxazole (B147169) derivatives into the COX-2 binding site, the analysis revealed key interactions with amino acid residues such as Val523, Phe518, Arg513, Ser353, Leu352, and His90. nih.gov These "hotspots" of interaction are critical for the compound's inhibitory potency and selectivity. nih.gov Similarly, for benzimidazole (B57391) derivatives docked against COX-1 and COX-2, the pharmacophoric features responsible for their inhibitory activity were determined. plantarchives.org Understanding these interaction patterns is essential for the rational design of more effective inhibitors.
Structure-Activity Relationship (SAR) Elucidation via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. Computational approaches are central to modern QSAR, enabling the development of predictive models.
For analogues of Benzoic acid, 3-(benzoyloxy)-, QSAR studies have been employed to understand how different structural modifications influence their inhibitory activity. A study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group. nih.govdergipark.org.tr
In another study on acyl salicylic acid derivatives as COX-1 inhibitors, a QSAR model predicted that hydrophobicity and molecular energy were key contributors to the biological activity. fip.org These models can guide the synthesis of new derivatives with potentially enhanced potency. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), on 2-(oxalylamino) benzoic acid analogues provided insights into the spatial arrangement of chemical properties that are favorable for inhibitory activity against protein tyrosine phosphatase 1B. nih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Benzoic acid, 3-(benzoyloxy)- |
| Salicylic acid |
| m-Hydroxybenzoic acid |
| p-Hydroxybenzoic acid |
| 3-methyl salicylic acid |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid |
| Acetylsalicylic acid |
| 5-chloro-2-(1H-indol-2-yl)benzoic acid |
| Isoxazole derivatives |
| Benzimidazole derivatives |
| Benzoylaminobenzoic acid derivatives |
| Acyl salicylic acid derivatives |
Mechanistic Investigations of Chemical Reactivity and Degradation Pathways
Understanding the chemical reactivity and degradation pathways of Benzoic acid, 3-(benzoyloxy)- and its analogues is critical for assessing their environmental fate and persistence. Computational methods, such as Density Functional Theory (DFT), are powerful tools for these investigations. rsc.org They allow for the detailed study of reaction mechanisms, including the identification of transient species like intermediates and transition states, and the calculation of associated energy changes. rsc.orgnih.gov
Studies on the parent compound, benzoic acid, provide a foundational understanding of the likely reactivity of its derivatives. Benzoic acid is known to be a degradation intermediate of many aromatic compounds and is found in the environment from both natural and anthropogenic sources. nih.govrsc.org Its degradation can be initiated by highly reactive species, such as hydroxyl (•OH), nitrate (B79036) (•NO3), and sulfate (B86663) (SO4•−) radicals. nih.govrsc.org Computational studies focus on mapping the potential energy surfaces of these reactions to determine the most favorable degradation pathways.
Analysis of Potential Energy Landscapes and Reaction Intermediates
The reaction of benzoic acid with radicals like •OH can proceed through different pathways, primarily addition to the aromatic ring or abstraction of a hydrogen atom. nih.govrsc.org DFT calculations are used to map the potential energy landscape for these reactions, revealing the energy barriers (activation energies) and the energies of reactants, intermediates, and products. nih.gov
For the reaction of benzoic acid with •OH radicals in atmospheric water droplets, the formation of pre-reactive complexes has been shown to alter the energy barriers. rsc.orgrsc.org The addition of the •OH radical to the benzene (B151609) ring is generally favored over hydrogen abstraction because it has lower potential barriers. nih.govrsc.org For example, the potential barriers for •OH addition range from 1.59 to 2.15 kcal/mol, leading to the formation of intermediate products (IMb). nih.gov Subsequent reactions to form final products like hydroxybenzoic acid involve further steps with their own characteristic energy barriers. nih.gov For instance, the conversion of an intermediate to a final product and a water molecule has potential barriers of 2.91–4.50 kcal/mol and is highly exothermic. nih.gov In contrast, reactions involving •NO3 and SO4•− radicals with benzoic acid have been found to have higher potential barriers than •OH-initiated reactions. nih.govrsc.org
Radical Reaction Pathways and Atmospheric Chemistry Implications
The radical-initiated degradation of benzoic acid and its derivatives is highly relevant to atmospheric chemistry, as these reactions determine the atmospheric lifetime and transformation of such compounds. nih.gov The primary oxidant in the daytime atmosphere is the hydroxyl radical (•OH), while the nitrate radical (•NO3) is significant at night. nih.govrsc.org
The reaction of benzoic acid with •OH radicals can lead to the formation of various mono- and dihydroxybenzoic acids. nih.govrsc.org Computational studies indicate that among the possible monohydroxybenzoic acid (MHBA) products, 3-hydroxybenzoic acid (3-HBA) is less stable than other isomers like 6-hydroxybenzoic acid (6-HBA). rsc.orgresearchgate.net The initial radical addition and abstraction products can be further oxidized, for example, by molecular oxygen (O2) and nitric oxide (NO), leading to a complex cascade of reactions. nih.govrsc.org
The kinetics of these reactions are also a key focus of computational studies. The total reaction rate constant for benzoic acid with •OH radicals at 298.15 K in atmospheric water droplets has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.govrsc.orgscispace.com Based on such kinetic data, the atmospheric lifetime of benzoic acid is estimated to be approximately 0.51 days, highlighting its relatively rapid removal from the atmosphere through these radical-driven processes. nih.gov These degradation pathways are crucial for understanding how benzoic acid derivatives are transformed in the environment, which can involve processes like decarboxylation to form compounds such as phenol (B47542) or benzene. nih.gov
Investigation of Biological Activities of Benzoic Acid, 3 Benzoyloxy Derivatives Non Clinical
Anti-inflammatory Efficacy and Underlying Molecular Mechanisms
Research has demonstrated the anti-inflammatory properties of derivatives of benzoic acid, 3-(benzoyloxy)-, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl). nih.govnih.gov These compounds have shown potential in mitigating inflammatory responses in various experimental models. nih.govnih.gov The anti-inflammatory effects are attributed to their ability to modulate key inflammatory pathways. acs.orgnih.gov
Cyclooxygenase (COX) Pathway Modulation
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. acs.orgsemanticscholar.org These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation. acs.orgsemanticscholar.org
Derivatives of benzoic acid, 3-(benzoyloxy)- have been investigated for their ability to differentially inhibit the two main isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2. acs.orgsemanticscholar.org While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. acs.orgsemanticscholar.orgnih.gov The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely attributed to their inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. nih.govportico.org
In silico studies have suggested that the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) exhibits a higher affinity for the COX-2 enzyme compared to acetylsalicylic acid (ASA). nih.gov This suggests a potential for more targeted anti-inflammatory action with a reduced risk of side effects associated with COX-1 inhibition. However, the precise structural basis for the inhibition of COX-2 by 3-CH2Cl is not yet fully understood. acs.orgnih.gov Further research is needed to fully characterize the differential inhibitory effects of these derivatives on COX-1 and COX-2 and to confirm their selectivity profile through comprehensive in vitro and in vivo assays. nih.gov
The selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov The structural differences between the active sites of COX-1 and COX-2 provide the basis for this selectivity. The active site of COX-2 is approximately 20% larger and more accessible than that of COX-1. nih.gov A key difference is the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue at position 523 in COX-2, which contributes to this larger active site. nih.gov
For a molecule to be a selective COX-2 inhibitor, it typically possesses a side chain that can fit into this additional space in the COX-2 active site. While in silico studies have indicated that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) has a higher affinity for COX-2, the specific structural determinants of how this derivative recognizes and binds to the COX-2 active site remain to be fully elucidated. nih.govacs.org X-ray crystallography studies have been instrumental in revealing the three-dimensional structure of the COX-2 active site with its substrate, arachidonic acid, bound to it, providing a clearer picture for drug design. bioprocessonline.com However, the precise interactions and orientation of 3-CH2Cl within the COX-2 active site are still under investigation. acs.orgnih.gov
Nuclear Factor Kappa B (NF-κB) Signaling Pathway Regulation
The Nuclear Factor Kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. acs.orgnih.gov Derivatives of benzoic acid, specifically 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), have been shown to modulate this pathway. nih.govukwms.ac.id In lipopolysaccharide (LPS)-induced inflammation models, 3-CH2Cl has demonstrated the ability to reduce the expression of NF-κB in both the liver and splenocytes. nih.govukwms.ac.id
A proposed mechanism suggests that 3-CH2Cl may prevent the dissociation of the inhibitor of NF-κB kinase β (IKKβ), which in turn leads to the inactivation of NF-κB. acs.orgnih.gov By suppressing NF-κB activity, the transcription of pro-inflammatory genes, including those for COX-2, is inhibited. acs.orgnih.gov This regulation of the NF-κB pathway is a key component of the anti-inflammatory effects of these compounds. nih.govukwms.ac.id
Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)
Derivatives of benzoic acid, 3-(benzoyloxy)-, specifically 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), have demonstrated the ability to suppress the production of key pro-inflammatory cytokines. nih.gov In studies using a lipopolysaccharide (LPS)-induced rat model, treatment with 3-CH2Cl resulted in a significant reduction in the plasma concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov
Prostaglandin (B15479496) E-2 (PGE-2) Concentration Reduction
A key indicator of inflammation is the elevated production of Prostaglandin E-2 (PGE-2). nih.gov Research has shown that the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) can significantly reduce the concentration of PGE-2. nih.govukwms.ac.id In a study involving a lipopolysaccharide (LPS)-induced mouse model, 3-CH2Cl was found to decrease PGE-2 levels in the peripheral blood. ukwms.ac.id
The reduction in PGE-2 is a direct consequence of the inhibition of the cyclooxygenase (COX) pathway, particularly COX-2. nih.govukwms.ac.id By suppressing COX-2 expression, 3-CH2Cl limits the conversion of arachidonic acid to prostaglandin H2, the precursor for PGE-2. nih.gov The decrease in PGE-2 concentration is a significant contributor to the anti-inflammatory effects of this compound. nih.govukwms.ac.id
Data Tables
Table 1: Effect of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) on Inflammatory Markers
| Marker | Effect | Model System | Reference |
| NF-κB Expression | Reduced | LPS-induced mice (liver and splenocytes) | nih.govukwms.ac.id |
| TNF-α | Reduced | LPS-induced rats (cardiac blood plasma) | nih.gov |
| IL-1β | Reduced | LPS-induced rats (cardiac blood plasma) | nih.gov |
| PGE-2 | Reduced | LPS-induced mice (peripheral blood) | ukwms.ac.id |
Attenuation of Oxidative Stress Markers (e.g., Reactive Oxygen Species, NOX2 Expression)
While direct studies on Benzoic acid, 3-(benzoyloxy)- are absent, the parent molecule, 3-hydroxybenzoic acid, and its isomers are recognized for their antioxidant properties. Phenolic compounds, in general, are known to act as antioxidants. nih.gov Derivatives of hydroxybenzoic acid have demonstrated the ability to scavenge free radicals, which is a key factor in mitigating oxidative stress. nih.gov
The antioxidant capacity of hydroxybenzoic acid derivatives is often attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). nih.gov Furthermore, some hydroxybenzoic acids may influence the expression of antioxidant enzymes through signaling pathways like the Nrf2 pathway, which would reduce cellular damage from oxidative stress. nih.govresearchgate.net Gallic acid (3,4,5-trihydroxybenzoic acid), a related polyphenol, exhibits significant antioxidant effects by activating the Nrf2 pathway and increasing the expression of antioxidant genes. frontiersin.org These mechanisms are crucial in protecting cells from the damaging effects of molecules like hydrogen peroxide and reducing the expression of pro-inflammatory markers.
Immunomodulatory Effects: Regulatory T-Cell Populations and Gene Expression
The immunomodulatory effects of Benzoic acid, 3-(benzoyloxy)- have not been directly investigated. However, research on related hydroxybenzoic acid derivatives suggests potential interactions with the immune system. For instance, protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to have an immunomodulatory effect in animal models by modulating inflammatory pathways. nih.gov Gallic acid has also demonstrated anti-inflammatory mechanisms, primarily by interacting with the nuclear factor kappa B (NF-κB) signaling pathway and reducing the levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. frontiersin.org
The interaction of these compounds with immune cells, such as T-cells, is an area of active research. Some studies have indicated that certain antibodies targeting ICAM-1 can influence regulatory T-cell (Treg) concentrations in animal models of neuroinflammation. nih.gov Given that some benzoic acid derivatives can modulate inflammatory pathways, it is conceivable that they could indirectly affect T-cell populations and their gene expression, although this remains speculative for Benzoic acid, 3-(benzoyloxy)-.
Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) Expression
There is no direct evidence to suggest that Benzoic acid, 3-(benzoyloxy)- inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is a key molecule involved in the inflammatory response, facilitating the adhesion of leukocytes to endothelial cells and their subsequent migration into tissues. The inhibition of ICAM-1 is a therapeutic strategy for various inflammatory conditions.
Research has shown that antibodies targeting ICAM-1 can block its interaction with its ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1), thereby inhibiting T-cell activation and proliferation. nih.govnih.gov While some complex nanoparticle systems designed to bind to ICAM-1 have been developed, there is no indication in the available literature that a simple molecule like Benzoic acid, 3-(benzoyloxy)- would have a similar effect. nih.gov
Analgesic Properties and Neurobiological Mechanisms
The analgesic potential of Benzoic acid, 3-(benzoyloxy)- has not been specifically evaluated. However, the broader class of hydroxybenzoic acid esters and related salicylic (B10762653) acid derivatives has been a subject of interest for their pain-relieving properties.
Modulation of Central Nervous System Prostaglandin Synthesis
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins. Prostaglandins are key mediators of pain and inflammation in the central nervous system. A study on a structurally related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic acid derivative, demonstrated analgesic effects, suggesting a potential interaction with the COX pathway. nih.gov It is postulated that this compound may act as a ligand for the human cyclooxygenase-2 (COX-2) receptor. nih.gov Benzodiazepines, another class of compounds, have been shown to inhibit prostaglandin synthesis, although their primary mechanism of action is different. nih.gov
Assessment of Nociceptive Response in Pre-clinical Models
Pre-clinical models are essential for evaluating the analgesic efficacy of new compounds. In a study involving 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, researchers used the writhing test and the hot plate test in animal models. nih.gov The compound showed a significant dose-dependent decrease in the nociceptive response in the writhing test, indicating peripheral analgesic activity. nih.gov The plantar response time in the hot plate test also increased, suggesting a central analgesic effect. nih.gov These findings indicate that derivatives of benzoyloxybenzoic acid may possess analgesic properties worthy of further investigation.
Antiplatelet Activity and Hemostatic System Interactions
While direct data on Benzoic acid, 3-(benzoyloxy)- is unavailable, studies on related compounds point towards potential interactions with the hemostatic system, particularly concerning antiplatelet activity.
Research on 3-hydroxybenzoic acid derivatives has indicated anti-platelet aggregating properties. rasayanjournal.co.in Similarly, gallic acid esters have been found to inhibit the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator, with a more rapid and potent effect than aspirin (B1665792) in some contexts. globalresearchonline.net
A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid revealed that it inhibits platelet aggregation and prolongs bleeding time in animal models, suggesting it has antiplatelet activity superior to that of acetylsalicylic acid. nih.gov The mechanism is thought to involve the inhibition of cyclooxygenases, similar to other NSAIDs. nih.gov
The following table summarizes findings on the antiplatelet activity of a related compound.
Table 1: Antiplatelet Aggregation Inhibition by a Related Benzoyloxybenzoic Acid Derivative
| Compound | Test | Observation | Reference |
|---|---|---|---|
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Platelet Aggregation Assay | Lower platelet aggregation compared to controls, indicating an aggregation inhibition pattern. | nih.gov |
Inhibition of Platelet Aggregation Mechanisms
Derivatives of benzoic acid have been the subject of non-clinical investigations to determine their potential effects on platelet aggregation, a key process in thrombosis. One such derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, also known as 3-CH2Cl, has been identified as a novel salicylic acid derivative with potential anti-thrombotic properties. ukwms.ac.id Preliminary findings suggest that this compound may inhibit platelet function through interaction with platelet cyclooxygenase (COX). semanticscholar.org This interaction is thought to prevent the production of thromboxane A2 (TBXA2), a potent mediator of platelet activation and aggregation. ukwms.ac.idsemanticscholar.org Further research is needed to confirm its specific effects on platelet receptors, particularly the TBXA2 receptor. ukwms.ac.idsemanticscholar.org
Another compound, R-/S-2-(2-Hydroxypropanamido) benzoic acid (R-/S-HPABA), has demonstrated significant inhibitory effects on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen (COLL) in in-vitro studies using rabbit platelet-rich plasma. plos.org The antiplatelet activity of R-/S-HPABA was found to be comparable to that of aspirin. plos.org The mechanism of action for R-/S-HPABA is also suggested to be the inhibition of the COX-1 enzyme, which leads to a reduction in the formation of TXA2. plos.org
Furthermore, a derivative identified as SP-8008 (benzoic acid, 4-hydroxy-3-methoxy-, 2-ethyl-4-oxo-4H-pyran) has shown a potent inhibitory effect on shear stress-induced platelet aggregation (SIPA). nih.gov The development of such compounds is aimed at creating novel, selective antiplatelet agents. nih.gov
| Compound | Abbreviation | Investigated Mechanism of Action | Reference |
|---|---|---|---|
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | 3-CH2Cl | Inhibition of cyclooxygenase (COX) to prevent thromboxane A2 (TBXA2) production. | ukwms.ac.idsemanticscholar.org |
| R-/S-2-(2-Hydroxypropanamido) benzoic acid | R-/S-HPABA | Inhibition of the COX-1 enzyme, leading to reduced TXA2 formation. | plos.org |
| Benzoic acid, 4-hydroxy-3-methoxy-, 2-ethyl-4-oxo-4H-pyran | SP-8008 | Inhibition of shear stress-induced platelet aggregation (SIPA). | nih.gov |
Other Identified Biological Activities of Structurally Related Benzoyloxy Compounds
Antifungal and Antimicrobial Potential
Structurally related benzoyloxy compounds have been evaluated for their potential antifungal and antimicrobial activities. Research into benzyl (B1604629) 4-O-benzoyl-α-l-rhamnopyranoside derivatives has indicated that the inclusion of a benzoyl group can enhance antimicrobial properties, with a more pronounced effect against fungal organisms compared to pathogenic bacteria. mdpi.com
In other studies, synthetic benzyl bromides were shown to possess strong antibacterial and antifungal properties. nih.gov Specifically, certain benzyl bromide derivatives were highly effective against the fungi Candida albicans and Candida krusei. nih.gov Benzoxazole (B165842) derivatives have also been identified as having antimicrobial activity. nih.gov Two benzoxazole compounds, in particular, demonstrated considerable growth inhibition of various standard strains, including fungi and both gram-positive and gram-negative bacteria. nih.gov The most susceptible bacteria were Staphylococcus aureus isolates. nih.gov
| Compound Class | Observed Activity | Reference |
|---|---|---|
| Benzyl 4-O-benzoyl-α-l-rhamnopyranoside derivatives | Enhanced antimicrobial potential, particularly against fungi. | mdpi.com |
| Synthetic benzyl bromides | Strong antibacterial and antifungal properties. | nih.gov |
| Benzoxazole derivatives | Growth inhibition of fungi and both gram-positive and gram-negative bacteria. | nih.gov |
Enzyme Inhibition Studies (e.g., Tyrosinase, Mycobacterium tuberculosis Dihydrofolate Reductase)
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. researchgate.netnih.gov Various compounds with structural similarities to benzoic acid have been studied as tyrosinase inhibitors. Aromatic acids and phenolic compounds can act as competitive inhibitors by mimicking the enzyme's substrate. nih.gov For example, hydroquinone (B1673460) and its derivatives, such as 10'(Z)-heptadecenylhydroquinone, have been shown to inhibit tyrosinase activity. nih.gov Other compounds, including certain aryl sulfonate-naphthalene hybrids, have also demonstrated significant tyrosinase inhibition. researchgate.net Flavonoids like kuwanon C, morusin, and quercetin (B1663063) are also known to be competitive inhibitors of tyrosinase. nih.gov
Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, making it a target for antimicrobial drug development. biointerfaceresearch.com The development of inhibitors for Mycobacterium tuberculosis DHFR (MtDHFR) is a key area of tuberculosis research. biointerfaceresearch.comresearchgate.net Research has focused on various classes of molecules, including those with a diaminopyrimidine ring, which is known to bind to the active site of the enzyme. biointerfaceresearch.com Structure-based drug design has been employed to develop compounds that are selective for MtDHFR over human DHFR. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Suppression
The Epidermal Growth Factor Receptor (EGFR) is a protein kinase that plays a fundamental role in signal transduction pathways, and its overexpression is linked to various cancers. nih.gov The development of EGFR inhibitors is a significant area of anticancer drug research. nih.gov While not direct derivatives of "Benzoic acid, 3-(benzoyloxy)-", research into structurally related heterocyclic compounds has yielded potential EGFR tyrosine kinase (EGFR-TK) inhibitors. For instance, novel benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives have been designed to mimic the ATP competitive binding region of EGFR-TK. nih.gov Some of these compounds have shown potent antitumor activity against cell lines where EGFR is overexpressed. nih.gov
| Compound Name |
|---|
| Benzoic acid, 3-(benzoyloxy)- |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid |
| R-/S-2-(2-Hydroxypropanamido) benzoic acid |
| Benzoic acid, 4-hydroxy-3-methoxy-, 2-ethyl-4-oxo-4H-pyran |
| Benzyl 4-O-benzoyl-α-l-rhamnopyranoside |
| Benzyl bromides |
| Benzoxazoles |
| Hydroquinone |
| 10'(Z)-heptadecenylhydroquinone |
| Kuwanon C |
| Morusin |
| Quercetin |
| Benzothiazoles |
| Pyrimido[2,1-b]benzothiazoles |
Pharmacokinetic Assessment of Benzoic Acid, 3 Benzoyloxy Derivatives Pre Clinical
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
The journey of a drug through the body is described by its absorption, distribution, metabolism, and excretion (ADME) profile. In preclinical settings, these characteristics for derivatives of Benzoic acid, 3-(benzoyloxy)- are typically determined in animal models, most commonly rodents.
Absorption: Following administration, the rate and extent to which these compounds enter the systemic circulation are evaluated. Key factors influencing absorption include the compound's physicochemical properties, such as its solubility and permeability, as well as the physiological environment of the animal model.
Distribution: Once in the bloodstream, the distribution pattern of the derivatives to various tissues and organs is investigated. This helps to identify potential target sites and areas of accumulation. The volume of distribution (Vd) is a key parameter that quantifies the extent of a drug's distribution in the body relative to its plasma concentration.
Metabolism: The metabolic transformation of Benzoic acid, 3-(benzoyloxy)- derivatives is a critical aspect of their pharmacokinetic profile. The liver is the primary site of metabolism, where enzymes facilitate reactions such as hydrolysis of the ester bond, which would yield 3-hydroxybenzoic acid and benzoic acid. Other metabolic pathways may include oxidation and conjugation to enhance water solubility and facilitate excretion. The identification of major metabolites is crucial, as they may possess their own pharmacological or toxicological activities.
Excretion: The final phase of the pharmacokinetic process is the removal of the parent compound and its metabolites from the body. The primary routes of excretion are typically via the kidneys into urine or through the liver into bile and subsequently feces. The efficiency of these elimination processes is measured by the compound's clearance (CL).
Determination of Systemic Exposure and Elimination Kinetics
To understand the systemic exposure and elimination kinetics of Benzoic acid, 3-(benzoyloxy)- derivatives, serial blood samples are collected from animal models after drug administration. The concentration of the parent drug and its key metabolites in plasma is then measured over time. From this data, several critical pharmacokinetic parameters are derived.
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | The maximum observed plasma concentration of the drug. |
| Tmax | The time at which Cmax is reached. |
| AUC (Area Under the Curve) | Represents the total systemic exposure to the drug over a period of time. |
| t1/2 (Half-life) | The time required for the plasma concentration of the drug to be reduced by half. |
These parameters provide a quantitative description of the drug's systemic exposure and its rate of elimination from the body.
Development and Validation of Bioanalytical Methods for Quantification in Biological Matrices
The accurate measurement of Benzoic acid, 3-(benzoyloxy)- derivatives and their metabolites in biological samples like plasma, urine, and tissues is fundamental to pharmacokinetic analysis. This requires the development and rigorous validation of sensitive and specific bioanalytical methods.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. The method development process involves several key steps:
Sample Preparation: Efficiently extracting the analytes from the complex biological matrix using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: Optimizing the HPLC conditions to separate the parent compound and its metabolites from endogenous substances that could interfere with the analysis.
Mass Spectrometric Detection: Fine-tuning the mass spectrometer for the sensitive and selective detection and quantification of the target analytes.
The developed method must then undergo a thorough validation process to ensure its accuracy, precision, selectivity, sensitivity, and stability under various conditions.
Correlation between Lipophilicity and In Vivo Pharmacokinetics
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's affinity for fatty or non-polar environments. This physicochemical property plays a significant role in determining the in vivo pharmacokinetic behavior of a drug.
For a series of Benzoic acid, 3-(benzoyloxy)- derivatives, understanding the relationship between lipophilicity and their pharmacokinetic profiles can guide the design of new compounds with improved properties.
Absorption: A moderate level of lipophilicity is generally optimal for oral absorption. Compounds that are too hydrophilic may have poor membrane permeability, while those that are excessively lipophilic may have low aqueous solubility, limiting their absorption.
Distribution: Higher lipophilicity often leads to a larger volume of distribution, as the compound can more readily penetrate tissues. However, very high lipophilicity can cause the compound to become sequestered in fatty tissues, potentially leading to a longer half-life.
Metabolism: The influence of lipophilicity on metabolism is complex. While increased lipophilicity can enhance binding to metabolic enzymes, it may also lead to non-specific binding that can reduce the rate of metabolism.
Excretion: Highly lipophilic compounds are less likely to be excreted unchanged by the kidneys. They typically require metabolic conversion to more water-soluble forms before they can be efficiently eliminated.
By systematically modifying the structure of Benzoic acid, 3-(benzoyloxy)- derivatives to alter their lipophilicity and then evaluating their pharmacokinetic properties, researchers can establish valuable structure-pharmacokinetic relationships to optimize drug candidates.
Potential Applications in Chemical and Pharmaceutical Research Non Clinical Focus
Utility as Synthetic Intermediates in Organic Chemistry
Benzoic acid, 3-(benzoyloxy)- and its related structures serve as versatile building blocks in organic synthesis. Their chemical architecture, featuring a benzoic acid moiety and a benzoyloxy group, allows for a variety of chemical modifications. nih.gov This adaptability makes them valuable starting materials for the creation of more complex molecules.
One notable application is in the synthesis of trifunctional building blocks for chemical probe synthesis. For instance, 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid incorporates a light-activated benzophenone (B1666685), an alkyne tag for click chemistry, and a carboxylic acid handle. sigmaaldrich.comsigmaaldrich.com This design enables its attachment to a ligand or pharmacophore, facilitating UV light-induced covalent modification of biological targets and subsequent downstream analysis via the alkyne tag. sigmaaldrich.comsigmaaldrich.com
Furthermore, derivatives like 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester are used in the synthesis of chromane (B1220400) derivatives. mdpi.com The process involves the alkylation of 3,5-dihydroxymethylbenzoate, protection of the hydroxyl group, and subsequent cyclization to yield chromane structures, which are bicyclic scaffolds found in various biologically active compounds. mdpi.com
The synthesis of novel ester and hybrid derivatives of 3-hydroxy benzoic acid has also been explored. rasayanjournal.co.in These syntheses often employ cost-effective and environmentally friendly methods, highlighting the practical utility of benzoic acid derivatives in generating diverse chemical libraries for further investigation. rasayanjournal.co.in
Development of New Chemical Entities with Targeted Biological Activities
The core structure of benzoic acid and its derivatives has been a fertile ground for the discovery of new molecules with potential therapeutic applications. Researchers have designed and synthesized numerous analogs with a wide range of biological activities.
A significant area of investigation involves the development of anti-inflammatory agents. A notable example is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), a salicylic (B10762653) acid derivative. nih.govnih.govacs.orgresearchgate.netsemanticscholar.orgacs.org This compound has demonstrated promising analgesic, anti-inflammatory, and antiplatelet activities, with studies suggesting it may act by inhibiting cyclooxygenase (COX) enzymes and modulating inflammatory pathways involving NF-κB. nih.govacs.orgresearchgate.netnih.gov Research indicates that 3-CH2Cl can reduce the production of pro-inflammatory cytokines and reactive oxygen species. nih.govnih.gov
In the realm of neurodegenerative diseases, novel benzoic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), both of which are targets in Alzheimer's disease research. nih.govsci-hub.se Certain methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have shown potent inhibitory activity against these enzymes in vitro. nih.govsci-hub.se
Furthermore, benzoic acid derivatives have been explored as inhibitors of anti-apoptotic Bcl-2 proteins, which are implicated in cancer. nih.gov Specifically, 3-aryl-rhodanine benzoic acid derivatives have been designed to bind to Bcl-2 with high affinity and have exhibited antiproliferative effects in tumor cell lines. nih.gov The benzisoxazole scaffold, often incorporated into benzoic acid derivatives, is recognized as a "privileged structure" in medicinal chemistry due to its presence in compounds with diverse biological activities, including antimicrobial, anticonvulsant, and antipsychotic properties. researchgate.netnih.gov
Other research has focused on developing antagonists for the P2Y14 receptor, which is involved in inflammatory processes. researchgate.netnih.gov A series of 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of this receptor, showing potential for the treatment of conditions like acute lung injury. researchgate.netnih.gov Additionally, benzoic acid analogs have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for potential use in managing type 2 diabetes. nih.gov
Contribution to Structure-Function Studies in Medicinal Chemistry
The systematic modification of the benzoic acid scaffold plays a crucial role in understanding the relationship between a molecule's structure and its biological function. These structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
For example, in the development of DPP-4 inhibitors, the exploration of a series of benzoic acid and ester derivatives allowed researchers to identify compounds with low nanomolar inhibitory potency. nih.gov Molecular simulation studies revealed that both the acid and ester forms could adopt similar binding modes within the enzyme's active site, providing valuable insights for future drug design. nih.gov
Similarly, in the pursuit of P2Y14R antagonists, the synthesis and evaluation of a series of 3-amide benzoic acid derivatives led to the discovery of a potent antagonist with significantly improved aqueous solubility and metabolic stability. researchgate.net This demonstrates how targeted modifications to the benzoic acid core can lead to compounds with more favorable drug-like properties.
The use of trifunctional building blocks like 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid in chemical biology experiments also contributes to structure-function studies. sigmaaldrich.com By allowing for the covalent modification and subsequent identification of biological targets, these probes help to elucidate the molecular mechanisms of action of various pharmacophores. sigmaaldrich.com
The study of how different substituents on the benzoic acid ring affect its acidity and reactivity further informs medicinal chemistry research. researchgate.net Understanding these electronic effects is essential for predicting how a molecule will interact with its biological target.
Future Research Directions and Unresolved Scientific Inquiries
Further Elucidation of Ligand-Target Binding Interactions at the Molecular Level
Future research would need to begin by identifying the biological targets of Benzoic acid, 3-(benzoyloxy)-. Once a target is identified, detailed studies to understand the binding interactions at a molecular level would be crucial. This would involve techniques such as X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein. Computational modeling and molecular docking simulations could also be employed to predict and analyze the binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is fundamental to explaining the compound's mechanism of action and for the rational design of more potent and selective analogs.
Discovery of Novel Biological Targets and Therapeutic Pathways
A critical area of future investigation would be the discovery of novel biological targets and the therapeutic pathways modulated by Benzoic acid, 3-(benzoyloxy)-. High-throughput screening assays against a wide range of enzymes, receptors, and other cellular components could reveal unexpected biological activities. Furthermore, chemoproteomics approaches could be utilized to identify the direct binding partners of the compound within a complex biological system. Elucidating the pathways affected by the compound's interaction with its target(s) would be essential for understanding its physiological effects and identifying potential therapeutic applications.
Design and Synthesis of Advanced Analogs with Optimized Efficacy and Selectivity
Following the identification of a lead compound and its biological target, a significant research effort is typically directed towards the design and synthesis of advanced analogs. For Benzoic acid, 3-(benzoyloxy)-, this would involve systematic modifications of its chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies would guide the synthesis of new derivatives with varied substituents on the aromatic rings. The goal of this medicinal chemistry effort would be to develop analogs with enhanced therapeutic efficacy and reduced off-target effects.
Comprehensive Mechanistic Investigations of Observed Biological Effects
Should initial screenings reveal any significant biological activity for Benzoic acid, 3-(benzoyloxy)-, comprehensive mechanistic investigations would be paramount. These studies would aim to unravel the precise molecular mechanisms by which the compound exerts its biological effects. This could involve a variety of cellular and molecular biology techniques, including gene expression analysis, proteomics, and cell-based assays, to understand the downstream consequences of target engagement. A thorough understanding of the mechanism of action is a prerequisite for the clinical development of any new therapeutic agent.
Q & A
Q. Methodological Answer :
- Recrystallization : Use hot water or ethanol/water mixtures (≥70°C) to exploit solubility differences .
- Chromatography : Flash silica gel chromatography with ethyl acetate/hexane (3:7) removes benzoylated impurities .
- Vacuum Filtration : Precipitate the compound at 4°C to enhance crystal yield .
How do substituent modifications (e.g., chloro, methoxy) on the benzoate ring affect the bioactivity of 3-(benzoyloxy)benzoic acid?
Q. Methodological Answer :
- Electron-Withdrawing Groups (Cl) : Enhance metabolic stability and COX-2 selectivity (e.g., 2-(3-chloromethyl) derivatives show 208% pain hindrance vs. 114% for aspirin) .
- Electron-Donating Groups (OCH₃) : Increase solubility but may reduce receptor binding affinity .
- QSAR Modeling : Use Hammett constants (σ) to predict substituent effects on acidity (pKa) and bioavailability .
What safety protocols are critical when handling 3-(benzoyloxy)benzoic acid in laboratory settings?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
